molecular formula C8H7N3O B2977133 6-(1H-imidazol-1-yl)pyridin-2-ol CAS No. 2034469-19-5

6-(1H-imidazol-1-yl)pyridin-2-ol

Cat. No.: B2977133
CAS No.: 2034469-19-5
M. Wt: 161.164
InChI Key: AXZMUNUNLLUTCP-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)pyridin-2-ol is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

6-(1H-imidazol-1-yl)pyridin-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(1H-imidazol-4-yl)pyridine
  • 2-(1H-imidazol-5-yl)pyridine

Uniqueness

6-(1H-imidazol-1-yl)pyridin-2-ol is unique due to the specific positioning of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-imidazol-1-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZMUNUNLLUTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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